molecular formula C17H19N3O2 B5549530 1-[3-(2-pyrimidinyloxy)benzoyl]azepane

1-[3-(2-pyrimidinyloxy)benzoyl]azepane

Cat. No. B5549530
M. Wt: 297.35 g/mol
InChI Key: QHPXWWYABWYHBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves versatile methods, starting from basic precursors to achieve the final complex structures. For instance, amino-substituted benzo[b]pyrimido[5,4-f]azepines have been synthesized using base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization, showcasing a method that could potentially be applied or adapted for 1-[3-(2-pyrimidinyloxy)benzoyl]azepane (Acosta Quintero et al., 2018). This synthesis route emphasizes efficiency and versatility, which is crucial for the development of such complex molecules.

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds, such as amino-substituted benzo[b]pyrimido[5,4-f]azepines, have been characterized by various spectroscopic methods and X-ray diffraction. These structures typically feature an azepine ring adopting a boat conformation, highlighting the intricate three-dimensional arrangements that molecules like 1-[3-(2-pyrimidinyloxy)benzoyl]azepane might possess (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their unique structures. For example, the presence of an azepine ring or pyrimidinone moiety can affect their reactivity towards various chemical transformations, including cycloaddition reactions, hydrogenation, and intramolecular rearrangements. These reactions are essential for further functionalization or for the synthesis of derivatives with potential biological activity.

Physical Properties Analysis

The physical properties of compounds similar to 1-[3-(2-pyrimidinyloxy)benzoyl]azepane, such as solubility, melting point, and crystal structure, are determined by their molecular and supramolecular arrangements. For instance, the boat conformation of the azepine ring and the specific orientations of substituents can influence the compound's physical state and its interaction with solvents (Acosta Quintero et al., 2018).

Scientific Research Applications

Protein Kinase Inhibition

Azepane derivatives, including those related to 1-[3-(2-pyrimidinyloxy)benzoyl]azepane, have been evaluated for their inhibition of protein kinases, particularly protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds are explored for potential applications in drug discovery due to their ability to selectively inhibit these kinases. One study outlined the development of novel azepane derivatives optimized for plasma stability and high activity against PKB-alpha (Breitenlechner et al., 2004).

Anti-Inflammatory and Analgesic Properties

Azepine derivatives have shown promise in the field of anti-inflammatory and analgesic drug development. Research has demonstrated that certain azepane compounds possess significant anti-inflammatory and analgesic activities, potentially leading to new treatments for conditions characterized by pain and inflammation (Muchowski et al., 1985).

Chemical Synthesis and Transformations

Azepanes, including compounds similar to 1-[3-(2-pyrimidinyloxy)benzoyl]azepane, are valuable in various chemical synthesis and transformation processes. They offer novel routes to diverse oxazabicycloheptenes and other complex structures, showcasing their versatility in organic synthesis (Ranganathan et al., 1981).

Corrosion Inhibition

Some azepane derivatives are studied for their effectiveness in corrosion inhibition, particularly for mild steel in acidic environments. These compounds exhibit potential as environmentally friendly and efficient corrosion inhibitors, which is crucial in material science and industrial applications (Chafiq et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological assays and molecular docking studies .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Information on this compound’s safety and hazards could not be found in the available resources .

properties

IUPAC Name

azepan-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(20-11-3-1-2-4-12-20)14-7-5-8-15(13-14)22-17-18-9-6-10-19-17/h5-10,13H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPXWWYABWYHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Pyrimidinyloxy)benzoyl]azepane

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